Home > Products > Screening Compounds P73495 > DREADD agonist 21 dihydrochloride
DREADD agonist 21 dihydrochloride - 2250025-92-2

DREADD agonist 21 dihydrochloride

Catalog Number: EVT-2522917
CAS Number: 2250025-92-2
Molecular Formula: C17H20Cl2N4
Molecular Weight: 351.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DREADD agonist 21 (dihydrochloride), often abbreviated as C21, is a synthetic chemical compound designed specifically for chemogenetic research. [] Chemogenetics involves the use of engineered receptors that respond exclusively to specific, otherwise inert, ligands. [] C21 acts as a potent and selective agonist for muscarinic-based DREADDs, a family of engineered receptors derived from human muscarinic acetylcholine receptors. [, ] This specificity allows researchers to selectively activate or inhibit neuronal activity in vivo and in vitro by introducing these engineered receptors and then administering C21. [, ] C21's role in scientific research is thus invaluable for dissecting neuronal circuit function and understanding the roles of specific neuronal populations in behavior, physiology, and disease models.

Mechanism of Action

C21 exerts its effects by binding to muscarinic-based DREADDs, specifically hM3Dq and hM4Di. [, ] These engineered receptors are mutated versions of human muscarinic acetylcholine receptors designed to be insensitive to the endogenous neurotransmitter acetylcholine but activated by C21. [] Binding of C21 to hM3Dq initiates a signaling cascade that leads to neuronal excitation, while binding to hM4Di triggers a pathway resulting in neuronal inhibition. [, ] This ability to selectively manipulate neuronal activity makes C21 a powerful tool for investigating brain function.

Applications
  • Neuroscience: C21 serves as a vital tool for dissecting neuronal circuits and investigating the roles of specific neuronal populations in behavior. [, , , , , , , ] For example, researchers utilized C21 to demonstrate that chemogenetic activation of PVN CRH neurons disrupts the estrous cycle and LH dynamics in female mice, offering insights into stress's impact on reproductive function. [] Furthermore, C21 has been employed to modulate feeding behavior in mice by targeting defined feeding circuits, highlighting its potential for understanding appetite regulation. [] Researchers have also used C21 in studies of multisensory integration, Alzheimer's disease, cardiorespiratory responses, and lymphatic function. [, , , ]
  • Immunology: Emerging evidence suggests that C21, by activating α7nAChRs, can modulate immune responses. [, ] For instance, studies have shown that C21 can alleviate hyperoxia-induced acute lung injury by reducing HMGB1 accumulation. [, ] C21 has also been shown to protect against sepsis-induced acute lung injury by regulating dendritic cell maturation and function. [] These findings suggest a potential role for C21 in modulating inflammatory responses.
Future Directions
  • Improved DREADD Ligands: Although C21 represented an advancement over the first-generation DREADD agonist CNO, recent findings highlight the need for even more selective, brain-penetrant, and potent DREADD agonists. [] Developing such compounds would further refine chemogenetic approaches and allow for more precise manipulation of neuronal activity.
  • Long-term Effects and Safety: While C21 is currently considered a valuable research tool, its long-term effects and safety profile require further investigation, especially regarding potential off-target effects. [, ] Addressing these concerns is crucial for the development of any potential therapeutic applications.

DREADD agonist 21 (dihydrochloride), also known as Compound 21 or C21, is a chemogenetic tool used to selectively activate designer receptors exclusively activated by designer drugs (DREADDs) [].

    Clozapine-N-oxide (CNO)

    Compound Description: Clozapine-N-oxide (CNO) is the prototypical DREADD agonist. It is commonly used to activate muscarinic-based DREADDs, specifically the excitatory hM3Dq and inhibitory hM4Di variants []. Despite its widespread use, CNO has limitations, including modest brain permeability and metabolic conversion to clozapine [].

    Relevance: CNO is structurally related to DREADD agonist 21 (dihydrochloride) as they both target and activate muscarinic-based DREADDs. Both compounds share a similar core structure but differ in their substituents, leading to different pharmacological profiles [].

    Relevance: Clozapine is structurally related to DREADD agonist 21 (dihydrochloride) through their shared ability to activate muscarinic-based DREADDs. Additionally, clozapine is a metabolite of CNO, which shares a similar core structure with DREADD agonist 21 (dihydrochloride) [].

    JHU37152

    Compound Description: JHU37152 is a newly developed DREADD agonist designed to overcome the limitations of CNO and DREADD agonist 21 (dihydrochloride). It exhibits high in vivo DREADD potency and improved brain penetration compared to previous DREADD agonists [].

    Relevance: JHU37152 is considered structurally related to DREADD agonist 21 (dihydrochloride) due to their shared ability to bind and activate muscarinic-based DREADDs. Both compounds were developed as alternatives to CNO, aiming for improved pharmacological properties and reduced off-target effects [].

    JHU37160

    Compound Description: Similar to JHU37152, JHU37160 is a newly developed DREADD agonist designed for improved in vivo potency and brain penetration compared to CNO and DREADD agonist 21 (dihydrochloride) [].

    Relevance: JHU37160 shares a similar structure and mechanism of action with DREADD agonist 21 (dihydrochloride). Both compounds belong to a class of DREADD agonists developed as alternatives to CNO, focusing on enhanced potency and brain permeability [].

    [18F]JHU37107

    Compound Description: [18F]JHU37107 is the first dedicated positron emission tomography (PET) DREADD radiotracer []. It enables noninvasive detection and monitoring of DREADD expression in vivo.

    Relevance: Although [18F]JHU37107 doesn't directly activate DREADDs like DREADD agonist 21 (dihydrochloride), it shares a structural similarity that allows it to bind specifically to muscarinic-based DREADDs. This shared binding site makes them structurally related within the context of DREADD technology [].

    Perlapine

    Compound Description: Perlapine is an atypical antipsychotic drug identified as a DREADD agonist with high potency and improved brain penetration compared to CNO [, ].

    Properties

    CAS Number

    2250025-92-2

    Product Name

    DREADD agonist 21 dihydrochloride

    IUPAC Name

    6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine;dihydrochloride

    Molecular Formula

    C17H20Cl2N4

    Molecular Weight

    351.28

    InChI

    InChI=1S/C17H18N4.2ClH/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14;;/h1-8,18-19H,9-12H2;2*1H

    InChI Key

    SETCOPAXYQJWKI-UHFFFAOYSA-N

    SMILES

    C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42.Cl.Cl

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.